5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the three-component heterocyclization reaction. This involves the reaction of barbituric acids with isoquinoline and dimethyl acetylenedicarboxylate in anhydrous acetonitrile. The reaction yields cycloaddition products, which are then converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Cycloaddition Reactions: The compound undergoes cycloaddition reactions with various 1,3-dipoles, leading to the formation of spiro compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Cycloaddition: Isoquinoline and dimethyl acetylenedicarboxylate in anhydrous acetonitrile.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products of these reactions are typically spiro compounds and substituted pyrimidines, which can have significant biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex heterocyclic structures. Its ability to undergo various chemical reactions makes it a valuable building block .
Biology and Medicine
In biological and medical research, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has shown potential as an antitubercular and antifungal agent. Studies have demonstrated its efficacy against Mycobacterium tuberculosis and various fungal strains .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .
Mechanism of Action
The exact mechanism of action of 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors involved in microbial metabolism. This interaction disrupts essential biological processes, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
Compared to similar compounds, 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique structural features that enhance its biological activity. The presence of the 4-chlorophenyl and pyrrol groups contributes to its higher potency and broader spectrum of activity .
Properties
IUPAC Name |
5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-3-5-10(6-4-9)19-7-1-2-11(19)8-12-13(20)17-15(22)18-14(12)21/h1-8H,(H2,17,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDLIWQYKULDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)NC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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